

Spectroscopic Profile of 2-Chloro-N-methylethanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-chloro-N-methylethanamine
hydrochloride

Cat. No.: B134941

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **2-chloro-N-methylethanamine hydrochloride**, a key intermediate in the synthesis of various pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for data acquisition.

Spectroscopic Data

The spectroscopic data for **2-chloro-N-methylethanamine hydrochloride** is summarized below. This information is crucial for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule.

¹H NMR Data

The proton NMR spectrum of **2-chloro-N-methylethanamine hydrochloride** was recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per

million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ)	Multiplicity	Integration	Coupling Constant (J)	Assignment
4.00 ppm	Triplet (t)	2H	6.28 Hz	-CH ₂ -Cl
3.36 ppm	Triplet (t)	2H	6.29 Hz	-CH ₂ -NHCH ₃
2.81 ppm	Singlet (s)	3H	-	-NHCH ₃

¹³C NMR Data

While a publicly available experimental ¹³C NMR spectrum for **2-chloro-N-methylethanamine hydrochloride** is not readily available, the expected chemical shifts can be predicted based on established correlation tables for similar functional groups. The electronegative chlorine and nitrogen atoms will deshield the adjacent carbon atoms, shifting their signals downfield.

Predicted Chemical Shift (δ)	Assignment
~45-55 ppm	-CH ₂ -Cl
~40-50 ppm	-CH ₂ -NHCH ₃
~30-40 ppm	-NHCH ₃

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The spectrum provides information about the functional groups present in the molecule. The IR spectrum of **2-chloro-N-methylethanamine hydrochloride** was obtained using a potassium bromide (KBr) pellet.^[1]

Wavenumber (cm ⁻¹)	Description of Vibration
3400	N-H stretch
2960	C-H stretch (aliphatic)
2750	C-H stretch (aliphatic)
2420	N-H bend (ammonium salt)
1580	N-H bend
1460	C-H bend (scissoring)
1390	C-H bend (umbrella)
710	C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The resulting mass spectrum provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

Predicted Mass Spectrum (Electron Ionization - EI)

An experimental mass spectrum for **2-chloro-N-methylethanamine hydrochloride** is not readily available. However, the expected fragmentation pattern under electron ionization can be predicted. The molecular ion peak ($[M]^+$) would be expected at $m/z = 93$ (for the free base). Due to the presence of chlorine, an isotopic peak at $[M+2]^+$ with approximately one-third the intensity of the molecular ion peak would also be anticipated.

Common fragmentation pathways for chloroalkylamines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and cleavage of the carbon-chlorine bond.

m/z	Predicted Fragment
93/95	$[\text{CH}_3\text{NHCH}_2\text{CH}_2\text{Cl}]^+$ (Molecular Ion)
58	$[\text{CH}_3\text{NHCH}_2]^+$
49/51	$[\text{CH}_2\text{Cl}]^+$
44	$[\text{CH}_3\text{NH}]^+$

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of **2-chloro-N-methylethanamine hydrochloride** is accurately weighed and dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

- Spectrometer: A 400 MHz (or higher) NMR spectrometer.
- Solvent: DMSO-d₆
- Temperature: 298 K
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Pulse Width: 30°

- Acquisition Time: 4.0 s

¹³C NMR Acquisition:

- Spectrometer: A 100 MHz (or higher) NMR spectrometer.
- Solvent: DMSO-d₆
- Temperature: 298 K
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Pulse Program: Proton-decoupled
- Acquisition Time: 1.5 s

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of **2-chloro-N-methylethanamine hydrochloride** is finely ground with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
- Spectral Range: 4000-400 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 32
- Background: A background spectrum of the empty sample compartment is recorded prior to sample analysis.

Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation:

- A stock solution of **2-chloro-N-methylethanamine hydrochloride** is prepared by dissolving 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
- The stock solution is then diluted to a final concentration of approximately 10 µg/mL with the same solvent.

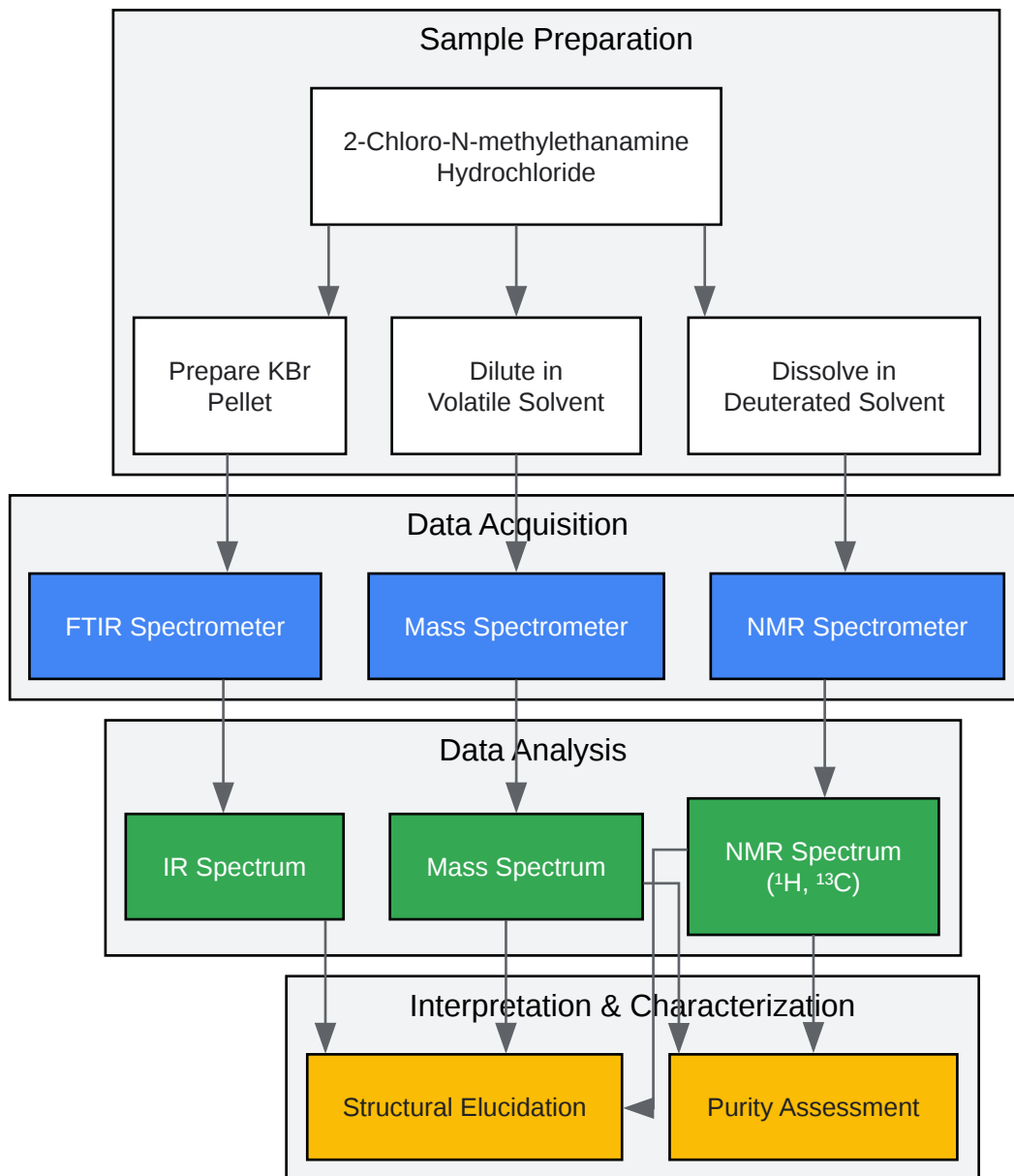
Data Acquisition:

- Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Mass Range: m/z 50-500

Visualizations

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound.

General Spectroscopic Analysis Workflow



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloro-N-methylethanamine Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b134941#spectroscopic-data-for-2-chloro-n-methylethanamine-hydrochloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com